molecular formula C8H15NO2 B7950181 Piperidin-4-ylmethyl acetate

Piperidin-4-ylmethyl acetate

Cat. No.: B7950181
M. Wt: 157.21 g/mol
InChI Key: KQGBGOUNTHYCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-ylmethyl acetate is an organic compound characterized by the presence of a piperidine ring and an acetate ester group. It is a derivative of 4-piperidinemethanol, which belongs to the class of amino alcohols. These compounds are known for their versatile applications in various chemical processes, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidin-4-ylmethyl acetate can be synthesized through the esterification of 4-piperidinemethanol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the synthesis of 4-piperidinemethanol acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-4-ylmethyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and antifungal agents.

    Industry: It is used as a solvent and catalyst in various organic reactions .

Mechanism of Action

The mechanism of action of 4-piperidinemethanol acetate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-4-ylmethyl acetate is unique due to its combination of a piperidine ring and an acetate ester group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and versatility in various chemical processes, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

piperidin-4-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGBGOUNTHYCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.